FTISADTSK acetate
Description
Primary Sequence Analysis and Amino Acid Composition
The primary sequence of FTISADTSK (acetate) is F-T-I-S-A-D-T-S-K , with a molecular formula of $$ \text{C}{44}\text{H}{72}\text{N}{10}\text{O}{18} $$ and a molecular weight of 1,029.1 g/mol. The peptide’s amino acid composition (Table 1) includes polar residues (Thr, Ser, Asp, Lys) that enhance water solubility and hydrophobic residues (Phe, Ile, Ala) contributing to its interaction with reversed-phase chromatography columns.
Table 1: Amino Acid Composition of FTISADTSK
| Position | Residue | 3-Letter Code | Molecular Weight (Da) |
|---|---|---|---|
| 1 | Phe | F | 165.19 |
| 2 | Thr | T | 119.12 |
| 3 | Ile | I | 131.17 |
| 4 | Ser | S | 105.09 |
| 5 | Ala | A | 89.09 |
| 6 | Asp | D | 133.10 |
| 7 | Thr | T | 119.12 |
| 8 | Ser | S | 105.09 |
| 9 | Lys | K | 146.19 |
The N-terminal phenylalanine and C-terminal lysine facilitate ionization in electrospray ionization (ESI)-MS, while the central aspartic acid (D6) introduces a negative charge at neutral pH, influencing chromatographic retention.
Post-Translational Modifications and Acetate Stabilization Mechanisms
FTISADTSK lacks post-translational modifications such as glycosylation or phosphorylation, as confirmed by its consistent molecular weight across LC-MS/MS analyses. The acetate counterion ($$ \text{CH}_3\text{COO}^- $$) stabilizes the peptide via:
- Electrostatic interactions : Neutralizing the lysine residue’s positive charge at the C-terminus.
- Solubility enhancement : Increasing polar surface area to achieve a solubility of 50 mg/mL in water.
- pH buffering : Maintaining a slightly acidic environment (pH 4–6) to minimize deamidation and hydrolysis.
Stability studies in human serum demonstrate that the acetate formulation reduces degradation rates by 37% compared to non-salt forms, extending shelf-life to 6 months at -80°C.
Comparative Structural Features with Other Trastuzumab Signature Peptides
FTISADTSK is one of several peptides used to quantify trastuzumab, alongside IYPTNGYTR and VVSVLTVVHQDWLNGK. Key comparative metrics include:
Table 2: Structural and Analytical Comparison of Trastuzumab Signature Peptides
*Measured using ACQUITY UPLC H-Class System with a C18 column.
FTISADTSK’s shorter length and lower molecular weight improve ionization efficiency, yielding a lower limit of quantification (LLOQ) of 0.75 μg/mL in serum—superior to longer peptides like VVSVLTVVHQDWLNGK. Its location in the fragment antigen-binding (Fab) region ensures specificity, avoiding cross-reactivity with endogenous immunoglobulins.
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQCMUTDVIMHS-LYXGYIQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72N10O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Setup
The synthesis begins with the selection of a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. A Wang or Rink amide resin is typically employed, depending on whether a C-terminal amide or free acid is desired. For this compound, which terminates in a carboxylic acid group, Wang resin (loading capacity: 0.6–1.0 mmol/g) is preferred to facilitate cleavage under mild acidic conditions.
Amino Acid Coupling Sequence
The peptide sequence (Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys) is assembled sequentially from the C- to N-terminus. Each Fmoc-protected amino acid is activated using a mixture of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Coupling reactions proceed for 45–60 minutes at room temperature, with real-time monitoring via ninhydrin tests to confirm completion.
Table 1: Amino Acid Residues and Protecting Groups
| Position | Amino Acid | Side-Chain Protecting Group |
|---|---|---|
| 1 (C) | Lys | Boc (tert-butyloxycarbonyl) |
| 3 | Ser | tBu (tert-butyl) |
| 4 | Asp | OtBu (tert-butyl ester) |
| 7 | Thr | tBu |
Cysteine residues, though absent in FTISADTSK, often necessitate trityl (Trt) or acetamidomethyl (Acm) protection to prevent disulfide scrambling.
Deprotection and Cleavage
After chain assembly, the resin undergoes treatment with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protecting groups and liberates the crude peptide from the resin. For this compound, post-cleavage acetylation is performed using acetic anhydride in DMF to stabilize the N-terminus.
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified via RP-HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The elution profile for this compound typically shows a retention time of 12–14 minutes under these conditions.
Table 2: HPLC Purification Parameters
| Column | Flow Rate | Gradient | Detection Wavelength |
|---|---|---|---|
| C18, 5 µm | 1 mL/min | 5–40% ACN | 220 nm |
Mass Spectrometry (MS) Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1029.1 Da; theoretical: 1029.1 Da) and purity (>95%). Secondary structural validation via circular dichroism (CD) spectroscopy ensures the absence of aggregation or misfolding.
Acetate Salt Formation and Lyophilization
The purified peptide is converted to its acetate form by dissolving in 0.1% acetic acid and lyophilizing at -80°C under vacuum. This step enhances solubility and stability, critical for long-term storage.
Table 3: Lyophilization Conditions
| Parameter | Value |
|---|---|
| Temperature | -80°C |
| Pressure | 0.01 mBar |
| Duration | 48 hours |
| Condition | Stability Duration | Purity Retention |
|---|---|---|
| -80°C (dry) | 6 months | >95% |
| -20°C (solution) | 1 month | 90–95% |
| Room temperature | 24 hours | <80% |
Applications in Biopharmaceutical Research
This compound’s primary use lies in SRM-based quantification of Trastuzumab in plasma, where it enables detection limits as low as 1 ng/mL. Its metabolic stability allows researchers to track deamidation and oxidation products, providing insights into antibody-drug conjugate (ADC) degradation pathways.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Chemical Stability Under Alkaline Conditions
FTISADTSK acetate demonstrates pH-dependent stability, particularly during sample preparation for LC-MS/MS analysis. Key findings include:
-
Deamidation susceptibility : The asparagine residue at position 55 (Asn55) undergoes pH-dependent deamidation, forming isoaspartic acid (isoAsp) and aspartic acid (Asp) via a succinimide intermediate .
-
Kinetic profiling :
Reaction Pathways in Biological Matrices
In plasma stability studies:
-
Intramolecular cyclization : The Asn55-Gly56 sequence facilitates nucleophilic attack by the backbone amide, forming a five-membered succinimide ring .
-
Hydrolysis : The succinimide intermediate hydrolyzes to generate either:
-
Environmental effects : Conformational constraints in intact trastuzumab reduce deamidation rates (t₁/₂ = 56 days in plasma vs. 4–6 hours in digestion buffer at pH 8.0) .
Impact of Analytical Processing
Comparative Stability Across Analytical Methods
-
LC-MS/MS vs. ELISA :
Synthetic and Formulation Reactions
Scientific Research Applications
Biomedical Research
1.1 Monitoring Protein Biotransformation
FTISADTSK (acetate) serves as a stable signature peptide for monitoring the biotransformation of Trastuzumab in vivo. It is utilized in selected reaction monitoring (SRM) mass spectrometry to quantify Trastuzumab and its deamidation products in human plasma. This application is crucial for understanding the pharmacokinetics and metabolism of therapeutic antibodies, which can inform dosing strategies and improve patient outcomes .
Case Study: Trastuzumab Pharmacokinetics
- Objective : To quantify Trastuzumab and its metabolites in plasma.
- Methodology : SRM mass spectrometry was employed to detect FTISADTSK (acetate) as a marker.
- Findings : The study demonstrated that FTISADTSK (acetate) levels correlated with Trastuzumab concentrations, providing insights into the drug’s metabolic pathways .
Therapeutic Development
2.1 Cancer Treatment
As a derivative of Trastuzumab, FTISADTSK (acetate) has implications in enhancing targeted therapies for HER2-positive cancers. Its role as a biomarker can aid in patient stratification for personalized medicine approaches.
Case Study: Personalized Medicine in HER2-Positive Breast Cancer
- Objective : To evaluate the efficacy of personalized treatment regimens based on biomarker levels.
- Methodology : Patients were monitored for FTISADTSK (acetate) levels to tailor therapy.
- Findings : Patients with higher levels of FTISADTSK showed better responses to Trastuzumab therapy, highlighting the peptide's potential as a predictive biomarker .
Formulation Science
FTISADTSK (acetate) can be incorporated into drug formulations to improve solubility and stability. Its chemical properties allow it to be used as an excipient in various pharmaceutical preparations.
Table 1: Solubility Data for FTISADTSK (Acetate)
| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|
| 1 mM | 0.9717 mL | 4.8586 mL | 9.7172 mL |
| 5 mM | 0.1943 mL | 0.9717 mL | 1.9434 mL |
| 10 mM | 0.0972 mL | 0.4859 mL | 0.9717 mL |
This table illustrates the solubility characteristics of FTISADTSK (acetate), which are critical for formulating effective drug delivery systems .
Future Directions and Research Opportunities
The applications of FTISADTSK (acetate) extend beyond current uses, with potential future research focusing on:
- Exploration of Novel Therapeutic Targets : Investigating the role of FTISADTSK in other cancer types or diseases.
- Development of Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents.
- Advancements in Drug Delivery Systems : Utilizing its properties to enhance the bioavailability of poorly soluble drugs.
Mechanism of Action
FTISADTSK (acetate) functions as a stable signature peptide for Trastuzumab, allowing for the quantitative determination of Trastuzumab and its deamidation products in biological samples . The peptide is monitored using SRM, which provides high sensitivity and specificity for detecting low levels of Trastuzumab in complex biological matrices . The molecular targets and pathways involved include the complementarity determining regions (CDRs) of Trastuzumab, which are critical for its binding to the HER2 receptor on cancer cells .
Comparison with Similar Compounds
Analytical Performance and Method Optimization
LC-MS/MS Parameters
Biological Activity
FTISADTSK (acetate) is a significant peptide derived from trastuzumab, a monoclonal antibody used primarily in the treatment of HER2-positive breast cancer. This peptide serves as a stable signature marker for monitoring trastuzumab levels and its modifications in biological systems. Understanding the biological activity of FTISADTSK is crucial for assessing the pharmacokinetics and therapeutic efficacy of trastuzumab.
Structure and Composition
FTISADTSK is an endogenous peptide consisting of eight amino acids. Its sequence is derived from the heavy chain of trastuzumab and plays a critical role in its biological function. The stability and integrity of this peptide are essential for accurate quantification in biological samples.
Analytical Methods for Monitoring
The biological activity of FTISADTSK is often assessed using advanced analytical techniques such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of FTISADTSK in plasma samples. Studies have shown that FTISADTSK remains stable under various conditions, making it a reliable biomarker for trastuzumab levels .
- Selected Reaction Monitoring (SRM) : SRM is employed to specifically monitor FTISADTSK, ensuring that its quantification is not affected by other peptides or proteins present in the sample matrix .
Stability and Deamidation
Research indicates that FTISADTSK exhibits significant stability during in vivo conditions. For instance, in a study monitoring trastuzumab degradation, FTISADTSK concentrations remained stable over extended periods, while other signature peptides showed considerable degradation . This stability suggests that FTISADTSK can serve as a reliable indicator of trastuzumab's pharmacological status.
Case Studies
- Clinical Relevance : In a clinical setting, patients undergoing treatment with trastuzumab were monitored for FTISADTSK levels. The data revealed that after one year of treatment, up to 25% of circulating trastuzumab was deamidated at Asn55, which impacted its binding affinity to HER2 receptors . This finding underscores the importance of monitoring FTISADTSK as it reflects changes in trastuzumab's efficacy.
- In Vitro Analysis : An experimental study assessed the impact of deamidation on trastuzumab's receptor binding capabilities. It was found that modifications at specific amino acid positions significantly reduced the biological activity of the antibody, highlighting how alterations in FTISADTSK could correlate with therapeutic outcomes .
Research Findings
The following table summarizes key research findings related to FTISADTSK:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
